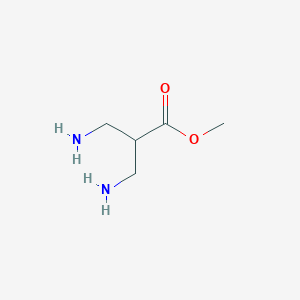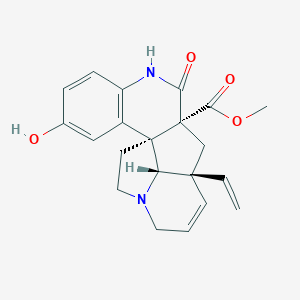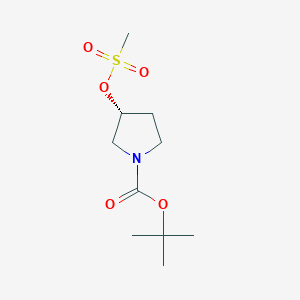
Methyl 3-amino-2-(aminomethyl)propanoate
Descripción general
Descripción
“Methyl 3-amino-2-(aminomethyl)propanoate” is a chemical compound with the molecular formula C5H12N2O2 . It has an average mass of 132.161 Da and a monoisotopic mass of 132.089874 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule is not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
“this compound” has an average mass of 132.161 Da and a monoisotopic mass of 132.089874 Da . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Pharmacological Agents
Methyl 3-amino-2-(aminomethyl)propanoate plays a key role in synthesizing pharmaceutical compounds. For example, it is a crucial starting material in creating RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
Biocatalytic Applications
This compound is significant in asymmetric biocatalysis. A study on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, involved substrates containing 3-amino-3-phenyl-propanoate ester, demonstrating the utility of this compound in this field (Li et al., 2013).
Chemical Synthesis and Molecular Diversity
The compound is used in chemical synthesis processes to create structurally diverse molecules. An example includes its role in producing methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates, offering pathways to explore new biological activities (Berzosa et al., 2011).
Industrial Applications
In the industrial sector, this compound is instrumental in synthesizing precursors for materials like polymethyl methacrylates, a type of polymer (Van Beek et al., 2014).
Corrosion Inhibition
This compound is also involved in synthesizing corrosion inhibitors for metals, such as in the creation of derivatives like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate, which shows high effectiveness in protecting steel against corrosion (Missoum et al., 2013).
Propiedades
IUPAC Name |
methyl 3-amino-2-(aminomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECXFRRSZGZESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623895 | |
| Record name | Methyl 3-amino-2-(aminomethyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159029-33-1 | |
| Record name | Methyl 3-amino-2-(aminomethyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)











